Mallotophilippen C

Description

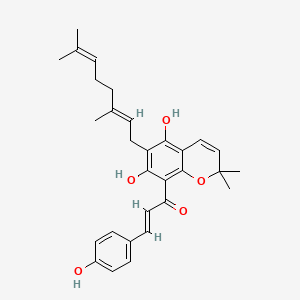

Structure

3D Structure

Properties

Molecular Formula |

C30H34O5 |

|---|---|

Molecular Weight |

474.6 g/mol |

IUPAC Name |

(E)-1-[6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,2-dimethylchromen-8-yl]-3-(4-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C30H34O5/c1-19(2)7-6-8-20(3)9-15-23-27(33)24-17-18-30(4,5)35-29(24)26(28(23)34)25(32)16-12-21-10-13-22(31)14-11-21/h7,9-14,16-18,31,33-34H,6,8,15H2,1-5H3/b16-12+,20-9+ |

InChI Key |

UQKMLMDVZLCOFZ-FSQSZTKOSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C(=C2C(=C1O)C=CC(O2)(C)C)C(=O)/C=C/C3=CC=C(C=C3)O)O)/C)C |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C(=C2C(=C1O)C=CC(O2)(C)C)C(=O)C=CC3=CC=C(C=C3)O)O)C)C |

Synonyms |

mallotophilippen C |

Origin of Product |

United States |

Isolation and Elucidation from Natural Sources

Botanical Origin and Geographical Distribution of Mallotus philippinensis

Mallotus philippinensis is a flowering plant native to tropical and subtropical regions across a wide geographical range, including South Asia, Southeast Asia, Afghanistan, and extending into northern and eastern Australia wikipedia.orgplantiary.comkew.orgprota4u.org. Known by various common names such as the Kamala tree or red kamala, it is typically found in diverse habitats such as rainforest margins, disturbed areas, open grasslands, forest edges, and lowland tropical forests wikipedia.orgplantiary.comprota4u.org. The plant is described as a shrub to a small or medium-sized tree wikipedia.org.

Extraction and Chromatographic Purification Methodologies

The isolation of natural compounds from Mallotus philippinensis involves extracting the phytochemicals from different parts of the plant, particularly the fruits, which are known to contain a high concentration of secondary metabolites sid.irmedwinpublishers.com. Various solvents and techniques are employed for extraction, including maceration with methanol (B129727), ethanol (B145695), acetone, and water mdpi.comagriculturejournals.czgoogle.comresearchgate.netthieme-connect.com. For instance, methanol maceration has been used to extract compounds from dried and pulverized fruit powder thieme-connect.com. Acetone has also been identified as a suitable solvent for extracting natural antioxidants from the fruits researchgate.net.

Following the initial extraction, chromatographic methods are crucial for separating and purifying individual compounds from the complex mixture. Techniques such as column chromatography on stationary phases like silica (B1680970) gel and Sephadex LH-20 have been utilized in the purification process agriculturejournals.czthieme-connect.com. These methods separate compounds based on their differential interactions with the stationary and mobile phases. Further purification to obtain pure compounds, such as Mallotophilippen C, often involves preparative thin-layer chromatography (TLC) thieme-connect.com. High-performance liquid chromatography (HPLC) is also employed, particularly for the detection and analysis of phenolic constituents in the extracts agriculturejournals.czresearchgate.net.

Advanced Spectroscopic Characterization for Structural Confirmation

The definitive identification and structural confirmation of isolated compounds like this compound rely on advanced spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and connectivity of the compound. The structure of this compound was elucidated using chemical and spectral data ebi.ac.uk.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool in the structural elucidation of organic molecules, providing detailed insights into the arrangement of atoms measurlabs.comresearchgate.netanu.edu.au. Both one-dimensional (1D) NMR, such as ¹H NMR and ¹³C NMR, and two-dimensional (2D) NMR techniques are routinely used measurlabs.comresearchgate.netanu.edu.aunih.govrsc.org. ¹H NMR provides information about the hydrogen atoms in a molecule, while ¹³C NMR reveals the carbon skeleton researchgate.netcreative-proteomics.comlibretexts.org.

For complex natural products like this compound, 2D NMR experiments are essential for confirming connectivity and spatial relationships between atoms. Techniques such as Heteronuclear Single Quantum Correlation (HSQC), Heteronuclear Multiple-Bond Correlation (HMBC), Correlation Spectroscopy (COSY), and Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable in piecing together the molecular structure thieme-connect.com. While specific NMR spectral data for this compound were not detailed in the provided snippets, these techniques were confirmed to be used in the characterization of compounds isolated from Mallotus philippinensis fruits thieme-connect.com.

Mass Spectrometry Techniques for Molecular Feature Analysis

Mass Spectrometry (MS) techniques provide crucial information about the molecular weight and fragmentation pattern of a compound, aiding in the determination of its elemental composition and structural features anu.edu.aunih.gov. By measuring the mass-to-charge ratio of ions, MS can confirm the molecular formula and provide clues about the presence of specific substructures. LC-ESI-MS (Liquid Chromatography-Electrospray Ionization-Mass Spectrometry) is a powerful hyphenated technique that combines the separation capabilities of LC with the detection power of MS, allowing for the analysis of complex mixtures and the characterization of individual components mdpi.com. This technique, along with UV, IR, and NMR data, has been reported as supporting information for compounds isolated from M. philippinensis fruits thieme-connect.com. This compound has a molecular formula of C₃₀H₃₄O₅, with an average mass of 474.58800 and a monoisotopic mass of 474.24062, data typically obtained through mass spectrometric analysis ebi.ac.uk.

Ancillary Spectroscopic Methods

In addition to NMR and MS, other spectroscopic methods contribute to the comprehensive structural characterization of natural products. Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about the presence of chromophores, such as conjugated double bonds and aromatic rings, which are characteristic features of chalcones like this compound anu.edu.au. Infrared (IR) spectroscopy helps identify the functional groups present in the molecule by analyzing the vibrations of chemical bonds anu.edu.au. These ancillary techniques, alongside NMR and MS, provide complementary data essential for the complete and accurate elucidation of the structure of this compound thieme-connect.com.

This compound is identified as a novel chalcone (B49325) derivative isolated from the fruits of Mallotus philippinensis medwinpublishers.comebi.ac.ukucl.ac.be. Its structure is characterized by the presence of hydroxy groups, a geranyl group, and a fused dihydropyran ring ebi.ac.uk.

Compound Information

Synthetic Strategies and Chemical Transformations

Total Synthesis Approaches to Mallotophilippen C

Total synthesis routes for this compound typically involve the coupling of a substituted acetophenone (B1666503) or phloroacetophenone derivative with an appropriately substituted benzaldehyde, followed by or preceded by the formation of the benzopyran ring system. rsc.orgresearchgate.net

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of this compound suggests key disconnections at the α,β-unsaturated carbonyl bridge, characteristic of chalcones, and within the benzopyran ring system. rsc.orgyoutube.com A primary disconnection involves breaking the carbon-carbon bond between the carbonyl carbon and the alpha carbon of the propenone linker, leading back to a substituted acetophenone (or a precursor to the benzopyran portion) and a substituted benzaldehyde. Another key disconnection involves the formation of the benzopyran ring, which can often be envisioned as arising from a cyclization reaction involving a phenolic hydroxyl group and an alkene or equivalent.

Benzopyran Formation Methodologies in Synthesis

The formation of the 2,2-dimethyl-2H-chromen (benzopyran) ring is a crucial step in the synthesis of this compound and related chromenochalcones. One reported method utilizes the reaction of a suitably substituted phenol (B47542) (specifically, a resorcinol (B1680541) derivative with an attached prenyl or geranyl group) with an α,β-unsaturated aldehyde or ketone, catalyzed by ethylenediamine (B42938) diacetate. rsc.orgnih.gov This reaction sequence involves a Michael-type addition followed by cyclodehydration to form the dihydropyran ring, which can then be oxidized or remain in the dihydro form depending on the target molecule. In the synthesis of this compound, the reflux reaction of 2,4,6-trihydroxy acetophenone with geranyl bromide, followed by reaction with 3-methyl-2-butenal (B57294) catalyzed by ethylenediamine diacetate, has been employed for benzopyran formation. rsc.org

Aldol (B89426) Condensation Strategies in Chalcone (B49325) Construction

The chalcone framework in this compound is typically constructed via an aldol condensation reaction, specifically a Claisen-Schmidt condensation, between a substituted acetophenone and a substituted benzaldehyde. rsc.orgufms.brtsijournals.com This reaction involves the nucleophilic addition of an enolate generated from the acetophenone to the carbonyl carbon of the benzaldehyde, followed by dehydration to form the α,β-unsaturated ketone (chalcone). ufms.brtsijournals.com Base-catalyzed aldol reactions have been reported as a key strategy in the synthesis of this compound. rsc.orgnih.gov Various bases, such as sodium hydroxide (B78521) or potassium hydroxide, in alcoholic solvents like ethanol (B145695) or methanol (B129727), are commonly used for this transformation. tsijournals.comnih.gov Acid-mediated conditions using Lewis acids have also been explored for chalcone synthesis. ufms.br

Chemoenzymatic and Biosynthetic Mimicry Approaches

While specific detailed reports on chemoenzymatic synthesis or biosynthetic mimicry approaches solely for this compound are limited in the provided search results, the broader context of chalcone and chromenochalcone synthesis suggests potential avenues. Chalcones are known to be biosynthetic precursors to flavonoids, formed through the polyketide pathway involving enzymes like chalcone synthase (CHS). rsc.orgufms.br Biosynthetic studies of related natural products could inform biomimetic synthetic strategies. chemrxiv.org Chemoenzymatic approaches, which combine chemical and enzymatic steps, are increasingly used in the synthesis of complex natural products, particularly where enzymes can facilitate selective transformations or introduce stereochemistry. nih.govnih.govfrontiersin.org Future research might explore enzymatic cyclization or prenylation reactions that mimic the proposed biosynthetic pathway of this compound.

Development of Novel Synthetic Methodologies

Research into the synthesis of chalcones and chromenochalcones, including this compound, contributes to the development of novel synthetic methodologies. The exploration of different catalysts for benzopyran formation, variations in aldol condensation conditions (e.g., using different bases, acids, or solvent systems), and the potential application of new coupling reactions are all areas of ongoing research in organic synthesis. rsc.orgnih.govresearchgate.net For instance, studies on improving the efficiency and yield of aldol condensations or developing more environmentally friendly synthetic routes are relevant to the synthesis of compounds like this compound. nih.gov Novel methods for introducing the geranyl side chain or selectively functionalizing the polyhydroxyacetophenone core could also be explored.

Structural Modifications and Analogues

Design and Synthesis of Mallotophilippen C Derivatives

The chemical architecture of this compound, a prenylated chalcone (B49325), offers multiple sites for structural modification to create novel derivatives with potentially improved biological profiles. The synthesis of this compound and its analogues generally involves key chemical reactions that allow for the systematic alteration of its structure.

A concise and efficient total synthesis of this compound has been developed, providing a foundational methodology for creating its derivatives nih.gov. The key strategies in this synthesis involve an ethylenediamine (B42938) diacetate-catalyzed benzopyran formation and a base-catalyzed aldol (B89426) reaction nih.gov. This synthetic route allows for the introduction of various substituents on the aromatic rings and modifications of the chalcone backbone.

The general approach to synthesizing derivatives often begins with the appropriate substituted acetophenone (B1666503) and benzaldehyde precursors. For instance, in the synthesis of related prenylated chalcones, a common method is the Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide nih.gov.

Key Synthetic Steps for this compound Analogues:

Preparation of Substituted Acetophenone: This involves the introduction of hydroxyl, methoxy, and prenyl groups onto the acetophenone core. Prenylation is a crucial step and can be achieved by reacting a polyhydroxy acetophenone with prenyl bromide in the presence of a base.

Preparation of Substituted Benzaldehyde: The desired substitution pattern on the second aromatic ring is established on a benzaldehyde molecule.

Claisen-Schmidt Condensation: The substituted acetophenone and benzaldehyde are reacted in the presence of a base to form the chalcone scaffold. This reaction is pivotal as it creates the α,β-unsaturated ketone system characteristic of chalcones.

By varying the substituents on both the acetophenone and benzaldehyde starting materials, a diverse library of this compound derivatives can be generated. For example, modifications can include altering the number and position of hydroxyl and methoxy groups, changing the length or structure of the prenyl side chain, or introducing different functional groups onto the aromatic rings.

Table 1: Synthetic Strategies for Chalcone Derivatives

| Strategy | Description | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Claisen-Schmidt Condensation | Condensation of an acetophenone with a benzaldehyde. | Base catalyst (e.g., NaOH, KOH) | nih.gov |

| Benzopyran Formation | Catalyzed formation of the benzopyran ring system. | Ethylenediamine diacetate | nih.gov |

| Aldol Reaction | Base-catalyzed reaction to form the chalcone backbone. | Base catalyst | nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule like this compound influences its biological activity. By systematically modifying its structure and evaluating the pharmacological effects of the resulting analogues, researchers can identify key chemical features responsible for its therapeutic actions. While specific SAR studies on a wide range of this compound analogues are still emerging, general SAR principles for chalcones and prenylated chalcones provide valuable insights.

For many chalcones, the presence and position of hydroxyl and methoxy groups on the aromatic rings are critical for their biological activities, including anticancer and anti-inflammatory effects nih.govresearchgate.netmdpi.com. The α,β-unsaturated ketone moiety is also a key pharmacophore, often involved in Michael addition reactions with biological nucleophiles, which can contribute to its mechanism of action nih.gov.

Key SAR Findings for Related Chalcones:

Hydroxyl and Methoxy Groups: The number and location of these groups significantly impact activity. For instance, in some chalcone series, a higher number of hydroxyl groups correlates with increased antioxidant activity. The substitution pattern on both aromatic rings can influence potency and selectivity for different biological targets nih.govresearchgate.net.

Prenyl Group: The prenyl (a C5-isoprenoid) unit is a significant feature of this compound. In many natural products, prenylation enhances lipophilicity, which can improve membrane permeability and interaction with molecular targets. The position of the prenyl group on the chalcone scaffold can dramatically affect biological activity.

α,β-Unsaturated Carbonyl System: This Michael acceptor is a common feature in chalcones and is often essential for their covalent interaction with target proteins, such as enzymes and transcription factors nih.gov.

Table 2: Influence of Structural Modifications on the Bioactivity of Chalcone Analogues

| Structural Modification | Effect on Bioactivity | Example from Related Chalcones | Reference |

|---|---|---|---|

| Hydroxylation of Aromatic Rings | Often enhances antioxidant and anticancer activities. | Increased number of hydroxyl groups leads to higher radical scavenging activity. | mdpi.com |

| Methoxylation of Aromatic Rings | Can modulate potency and selectivity. | The presence of a 3,4,5-trimethoxyphenyl group can be favorable for antitumor activity. | nih.gov |

| Prenylation | Generally increases lipophilicity and can enhance bioactivity. | Prenylated chalcones often exhibit potent biological effects. | |

| Modification of the α,β-Unsaturated System | Reduction of the double bond can lead to a loss of activity. | Dihydrochalcones often show reduced potency compared to their chalcone counterparts. | researchgate.net |

Investigation of Related Natural Chalcones (e.g., Mallotophilippen D, E)

The study of naturally occurring chalcones structurally related to this compound, such as Mallotophilippen D and Mallotophilippen E, provides a valuable comparative framework for understanding structure-activity relationships. These compounds, often co-isolated from the same plant sources, possess subtle structural differences that can translate into significant variations in their biological profiles.

Mallotophilippen D is another prenylated chalcone found in Mallotus philippensis. It has been reported to possess antibacterial properties researchgate.net. Its structural similarity to this compound allows for a direct comparison of how slight changes in the substitution pattern affect bioactivity.

Mallotophilippen E has also been isolated and synthesized alongside this compound nih.gov. It is a pyranochalcone, indicating a cyclization involving the prenyl group nih.gov. The synthesis of both compounds in the same study allows for the production of sufficient quantities for comparative biological evaluation nih.gov.

Table 3: Comparison of this compound, D, and E

| Compound | Key Structural Feature | Reported Biological Activity |

|---|---|---|

| This compound | 3-Prenylated chalcone np-mrd.org | General chalcone bioactivities mdpi.com |

| Mallotophilippen D | Geranylated chalcone | Antibacterial researchgate.net |

| Mallotophilippen E | Pyranochalcone nih.gov | Synthesized for biological evaluation nih.gov |

Biological Activities and Preclinical Research

Anti-inflammatory and Immunomodulatory Investigations

Mallotophilippen C has been investigated for its potential anti-inflammatory and immunomodulatory effects, primarily in cellular models. These investigations have focused on its ability to modulate key inflammatory mediators and immune cell responses. ebi.ac.ukresearchgate.net

Modulation of Nitric Oxide (NO) Production in Cellular Models

Studies have shown that this compound can inhibit the production of nitric oxide (NO) in cellular models. ebi.ac.ukresearchgate.net NO is a signaling molecule involved in various physiological processes, but its overproduction by inducible nitric oxide synthase (iNOS) in inflammatory conditions contributes to the inflammatory response. ebi.ac.ukmdpi.com Research using a murine macrophage-like cell line (RAW 264.7) activated by lipopolysaccharide (LPS) and recombinant mouse interferon-gamma (IFN-gamma) demonstrated that this compound inhibited NO production. ebi.ac.uk

Inhibition of Pro-inflammatory Enzyme Expression (e.g., iNOS, COX-2)

This compound has been found to downregulate the gene expression of key pro-inflammatory enzymes, including inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2). ebi.ac.ukresearchgate.net iNOS is responsible for the production of NO, while COX-2 is involved in the synthesis of prostaglandins, both of which are central mediators of inflammation. ebi.ac.ukjcpjournal.org In LPS and IFN-gamma-activated RAW 264.7 macrophages, this compound inhibited the gene expression of both iNOS and COX-2. ebi.ac.uk

Regulation of Cytokine Gene Expression (e.g., IL-1β, IL-6)

The compound has also demonstrated the ability to regulate the expression of pro-inflammatory cytokine genes. ebi.ac.ukresearchgate.net Cytokines such as interleukin-1 beta (IL-1β) and interleukin-6 (IL-6) play crucial roles in initiating and propagating inflammatory responses. nih.govmdpi.comnih.govnih.gov Studies have shown that this compound downregulated the gene expression of IL-1β and IL-6 in activated murine macrophages. ebi.ac.uk

Effects on Macrophage and Immune Cell Responses

Macrophages are key immune cells involved in the inflammatory response, antigen presentation, and tissue repair. thermofisher.commdpi.com They can polarize into different phenotypes, including pro-inflammatory M1 macrophages and alternatively activated M2 macrophages, with distinct functional roles. mdpi.comcriver.com The observed effects of this compound on NO production and the expression of iNOS, COX-2, IL-1β, and IL-6 in macrophage cell lines suggest its potential to modulate macrophage activation and function, steering the immune response away from a pro-inflammatory state. ebi.ac.ukresearchgate.netnih.govthermofisher.com These findings indicate that this compound may exert its anti-inflammatory and immunomodulatory effects by influencing the behavior of immune cells like macrophages. ebi.ac.ukresearchgate.netresearchgate.netfrontiersin.orgnih.gov

Here is a summary of the effects of this compound on inflammatory markers in cellular models:

| Inflammatory Marker | Effect of this compound (in activated RAW 264.7 cells) |

| Nitric Oxide (NO) Production | Inhibited ebi.ac.ukresearchgate.net |

| iNOS Gene Expression | Downregulated ebi.ac.uk |

| COX-2 Gene Expression | Downregulated ebi.ac.uk |

| IL-1β Gene Expression | Downregulated ebi.ac.uk |

| IL-6 Gene Expression | Downregulated ebi.ac.uk |

Antioxidant Activity Studies

This compound, like other phenolic compounds found in Mallotus philippensis, has been investigated for its antioxidant properties. nih.govnih.gov Antioxidants play a vital role in protecting cells from damage caused by free radicals. mdpi.comnih.gov

Free Radical Scavenging Assays (e.g., DPPH)

Free radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, are commonly used to evaluate the in vitro antioxidant activity of compounds. nih.govscielo.brcropj.commdpi.com These assays measure the ability of a substance to neutralize stable free radicals. nih.govscielo.br While specific detailed data on this compound's performance in DPPH assays were not extensively detailed in the provided search results, the fruit extracts of Mallotus philippensis, which contain this compound, have shown significant scavenging activity in DPPH assays, indicating the presence of antioxidant compounds. nih.govresearchgate.net The presence of phenolic compounds like this compound is often correlated with the antioxidant capacity of plant extracts. nih.govresearchgate.net

Evaluation of Antioxidant Capacity in Cellular Systems

Antioxidants play a crucial role in cellular defense by inhibiting oxidative processes and neutralizing free radicals that can lead to cellular damage or death. nih.govlipidmaps.orgnih.gov While Mallotus philippinensis extracts and related compounds such as Rottlerin (B1679580) have demonstrated antioxidant activity in various assays, including the DPPH radical scavenging assay, specific detailed research findings on the antioxidant capacity of this compound itself in cellular systems are limited in the provided information. thegoodscentscompany.comnih.gov General mechanisms of antioxidant action in cells involve the scavenging of reactive oxygen and nitrogen species. lipidmaps.org

Antimicrobial Research

Mallotus philippinensis has been traditionally used and investigated for its antimicrobial properties. wikipedia.orgthegoodscentscompany.comnih.govcdutcm.edu.cn Research in this area has explored its efficacy against various bacterial and fungal pathogens.

Antibacterial Efficacy Against Bacterial Pathogens

Extracts from Mallotus philippinensis have shown antibacterial effects and have been traditionally used for conditions such as meningitis and typhoid. thegoodscentscompany.com Studies on related compounds from the plant, such as Rottlerin, have indicated activity against certain bacterial species, including Klebsiella pneumoniae and Escherichia coli, and have been shown to reduce the transfer of antibiotic resistance plasmids. thegoodscentscompany.com While these findings highlight the potential of compounds from M. philippinensis as antibacterial agents or resistance modulators, specific detailed studies quantifying the antibacterial efficacy of isolated this compound against a range of bacterial pathogens were not prominently featured in the examined literature. Standard methods for assessing antibacterial activity include determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), often using techniques like disc diffusion or broth microdilution. x-mol.netphytopharmajournal.com

Anti-Mycobacterial Studies

Investigations into the potential of Mallotus philippinensis against Mycobacterium species, particularly Mycobacterium tuberculosis, have been conducted. citeab.com A new compound, mallotophilippen F, isolated from M. philippinensis, demonstrated activity against M. tuberculosis H37Rv. citeab.com Additionally, Rottlerin has been reported to inhibit the growth of Mycobacterium species, including M. tuberculosis, with inhibitory concentrations reported in the micromolar range. thegoodscentscompany.com While this compound is also a constituent of M. philippinensis, specific research detailing its isolated anti-mycobacterial activity was not found within the provided search results. Susceptibility testing for mycobacteria typically involves methods like broth microdilution or the agar (B569324) proportion method to determine the effectiveness of compounds. preprints.org

Antifungal Activity Assessments

The fruit of Mallotus philippinensis has traditional uses that suggest antifungal properties. thegoodscentscompany.com General research on plant-derived compounds for antifungal activity often involves testing against common fungal pathogens like Candida albicans using methods such as agar well diffusion or determination of minimum inhibitory concentrations. f1000research.comresearchgate.netnih.govmicropspbgmu.ru Although the plant is associated with antifungal activity, specific studies focused on evaluating the antifungal activity of isolated this compound were not detailed in the provided information.

Antiparasitic and Anthelmintic Research

Mallotus philippinensis has a history of traditional use as an anthelmintic and antiparasitic agent. wikipedia.orgthegoodscentscompany.com Preclinical research has aimed to validate these traditional uses.

In Vitro and Animal Model Studies Against Helminths

Research using Mallotus philippinensis extracts has shown efficacy against helminths. Studies in animal models have demonstrated the effectiveness of powdered fruit and extracts of M. philippinensis against gastrointestinal cestodes in goats and Hymenolepis diminuta in rats. wikipedia.org In vitro studies have also indicated scolicidal activity of M. philippinensis extract against protoscoleces of Echinococcus granulosus. wikipedia.org These findings support the traditional anthelmintic use of the plant. wikipedia.org Anthelmintic research commonly employs both in vitro assays to screen for activity and in vivo studies in animal models to evaluate efficacy in a biological system. citeab.comnih.gov While the plant extract has shown promise, specific research investigating the anthelmintic activity of isolated this compound in in vitro or animal models against helminths was not explicitly detailed in the provided search results.

Activity Against Protozoan Parasites

While Mallotus philippinensis is traditionally used as an antiparasitic, and prenylated chalcones, the class of compounds to which this compound belongs, have demonstrated potent leishmanicidal activity, specific detailed research findings and data on the activity of this compound directly against protozoan parasites are limited in the currently available research. metabolomicsworkbench.orgxjcistanche.com

Cytotoxic and Antiproliferative Investigations (in vitro)

Investigations into the cytotoxic and antiproliferative potential of compounds from Mallotus philippinensis have included this compound. Studies indicate that this compound possesses antiproliferative activity against cancer cells, associated with protein inhibition against cancer. metabolomicsworkbench.org Extracts and other isolated compounds from M. philippinensis have also shown in vitro cytotoxic effects against a range of human cancer cell lines. metabolomicsworkbench.org

Growth Inhibition in Cancer Cell Lines

This compound has been noted for its antiproliferative effect, which involves protein inhibition, in the context of cancer cells. metabolomicsworkbench.org While specific growth inhibition data (e.g., IC50 values) for this compound against a broad panel of cancer cell lines were not detailed in the examined literature, the antiproliferative activity has been reported. Other components from M. philippinensis, such as seed crude protein, have shown notable growth inhibitory effects on cancer cell lines like A549 (human alveolar adenocarcinoma), SW480 (human colon adenocarcinoma), and MCF-7 (human breast adenocarcinoma), with reported IC50 values.

| Compound Source | Cell Line | IC50 Value (µg/mL) |

|---|---|---|

| M. philippinensis Seed Crude Protein | A549 | 4.18 ± 1.09 |

| M. philippinensis Seed Crude Protein | SW480 | 4.21 ± 0.93 |

| M. philippinensis Seed Crude Protein | MCF-7 | 8.99 ± 1.52 |

Apoptosis Induction in Malignant Cell Models

Research on Mallotus philippinensis has indicated that certain extracts and compounds can induce apoptosis in malignant cell models. For instance, the hexane (B92381) extract of the root has shown the ability to induce apoptosis in human promyelocytic leukemia (HL-60) cells. metabolomicsworkbench.org Additionally, M. philippinensis seed protein has been reported to induce apoptotic features such as nuclear condensation and fragmentation in tested cancer cell lines. However, specific studies detailing the direct induction of apoptosis by this compound in malignant cell models were not found in the provided information.

Cell Cycle Modulation in Neoplastic Cells

This compound's reported antiproliferative activity is linked to protein inhibition against cancer. metabolomicsworkbench.org Modulation of the cell cycle is a critical mechanism targeted by many anticancer agents to inhibit the proliferation of neoplastic cells. While other chalcones from M. philippinensis have been discussed in the context of targeting cell cycle regulatory proteins like CDK1, specific research findings demonstrating that this compound directly modulates the cell cycle or affects specific cell cycle phases in neoplastic cells were not explicitly available in the examined literature.

Molecular and Cellular Mechanisms of Action

Identification of Specific Biological Targets

Mallotophilippen C has been shown to interact with several biological targets, playing a role in its observed anti-inflammatory and immunoregulatory properties. One key target identified is inducible nitric oxide synthase (iNOS) ebi.ac.uksid.ir. iNOS is an enzyme responsible for the production of nitric oxide (NO), a molecule involved in inflammatory responses. By inhibiting iNOS, this compound can reduce excessive NO production, thereby mitigating inflammation ebi.ac.uksid.ir.

Another significant target is cyclooxygenase-2 (COX-2) ebi.ac.uksid.ir. COX-2 is an enzyme involved in the synthesis of prostaglandins, which are also key mediators of inflammation. Inhibition of COX-2 by this compound contributes to its anti-inflammatory effects ebi.ac.uksid.ir.

Furthermore, molecular docking studies have explored the potential interactions of this compound with other enzymes. For instance, studies investigating potential inhibitors of aromatase, an enzyme involved in estrogen synthesis, have shown this compound to have a favorable binding energy, suggesting it as a potential inhibitor juniperpublishers.com. Similarly, in silico studies have explored its interactions with targets relevant to wound healing, including GSK3β, NF-κB, and MMP-9 nih.gov.

Signaling Pathway Modulation by this compound

This compound has been demonstrated to modulate several signaling pathways, particularly those involved in inflammation and immune responses. A notable effect is the inhibition of the NF-κB signaling pathway scispace.comresearchgate.net. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. By inhibiting NF-κB, this compound can suppress the downstream expression of pro-inflammatory mediators scispace.comresearchgate.net.

Studies using murine macrophage-like cell lines (RAW 264.7) activated by lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) have shown that this compound inhibits the production of nitric oxide (NO) and the expression of the iNOS gene ebi.ac.uknih.govresearchgate.net. This indicates a modulation of the signaling pathways leading to iNOS activation and NO production.

Additionally, this compound has been reported to downregulate the gene expression of key inflammatory cytokines, including interleukin-6 (IL-6) and interleukin-1β (IL-1β) ebi.ac.uksid.irnih.govresearchgate.net. This modulation of cytokine expression further underscores its impact on inflammatory signaling cascades.

Receptor-Ligand Interactions and Enzyme Inhibition Studies

This compound's biological activities are mediated through specific interactions with receptors and inhibition of enzyme activity. As mentioned, it acts as an inhibitor of iNOS and COX-2 enzymes ebi.ac.uksid.ir.

Enzyme kinetic analysis has been performed for some related compounds from Mallotus philippensis, such as rottlerin (B1679580) and mallotophilippen A and B, in the context of tyrosinase inhibition mdpi.comnih.gov. These studies provide insights into the nature of the enzyme inhibition (e.g., mixed-type or non-competitive) and the binding characteristics mdpi.comnih.gov. While specific kinetic data for this compound's inhibition of iNOS or COX-2 were not extensively detailed in the search results, its inhibitory effect on these enzymes is reported ebi.ac.uksid.ir.

Molecular docking simulations offer a computational approach to predict how a ligand like this compound interacts with the binding sites of target proteins juniperpublishers.comnih.gov. These studies can reveal the specific amino acid residues involved in binding and the predicted binding affinity juniperpublishers.comnih.gov. For instance, docking studies with aromatase have suggested favorable interactions with specific residues juniperpublishers.com. Similarly, in silico evaluations against wound healing targets like GSK3β, NF-κB, and MMP-9 indicate potential binding interactions nih.gov.

Gene Expression Profiling and Proteomic Analysis in Response to this compound

Research has investigated the impact of this compound on gene expression. Studies have specifically shown that this compound downregulates the gene expression of iNOS, COX-2, IL-6, and IL-1β in activated macrophage-like cells ebi.ac.uksid.irnih.govresearchgate.net. This indicates that this compound influences the transcriptional machinery controlling the production of these inflammatory mediators.

While comprehensive gene expression profiling (e.g., microarray or RNA-Seq) specifically for this compound was not prominently featured in the search results, the reported downregulation of key inflammatory genes highlights its ability to modulate cellular transcriptional responses ebi.ac.uksid.irnih.govresearchgate.net.

Similarly, detailed proteomic analysis specifically detailing the changes in global protein expression in response to this compound treatment was not extensively found mdpi.comfrontiersin.orgscielo.brplos.org. However, the reported effects on enzyme activity (iNOS, COX-2) and the downstream reduction in inflammatory mediators imply changes at the protein level, even if a broad proteomic analysis has not been widely published ebi.ac.uksid.irnih.govresearchgate.net. Proteomic analysis involves the study of the entire set of proteins expressed by a cell or organism under specific conditions and can provide a broader understanding of the cellular response to a compound mdpi.comfrontiersin.orgscielo.brplos.org.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 10050581 |

Data Table Example (Illustrative based on search findings)

While specific quantitative data for this compound across all mechanisms were not consistently available in a format suitable for a single comprehensive table from the search results, the following table illustrates the type of data that would be presented based on the findings regarding its inhibitory effects on inflammatory mediators:

| Target | Effect on Gene Expression | Effect on Protein/Activity | Cellular Model | Reference |

| iNOS | Downregulation | Inhibition of NO production | LPS/IFN-γ activated RAW 264.7 cells | ebi.ac.uksid.irnih.gov |

| COX-2 | Downregulation | Not explicitly quantified | LPS/IFN-γ activated RAW 264.7 cells | ebi.ac.uksid.irnih.gov |

| IL-6 | Downregulation | Not applicable (cytokine) | LPS/IFN-γ activated RAW 264.7 cells | ebi.ac.uksid.irnih.gov |

| IL-1β | Downregulation | Not applicable (cytokine) | LPS/IFN-γ activated RAW 264.7 cells | ebi.ac.uksid.irnih.gov |

Advanced Analytical Methodologies for Research and Quality Control

Ultra-Performance Liquid Chromatography (UPLC) in Phytochemical Profiling

Ultra-Performance Liquid Chromatography (UPLC) is a key technique employed in the phytochemical profiling of Mallotus philippensis extracts, enabling the separation and detection of various compounds, including Mallotophilippen C. longdom.orgresearchgate.net UPLC offers advantages in terms of speed, resolution, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). longdom.org

Studies have utilized UPLC with a photodiode array (PDA) detector for the chemical fingerprint analysis of M. philippinensis extracts. longdom.orgresearchgate.net A typical UPLC method might involve a C18 column and a gradient elution system using mobile phases such as 0.1% formic acid in water and acetonitrile. longdom.orgresearchgate.net This approach allows for the establishment of characteristic chromatographic fingerprints, where specific peaks correspond to individual compounds like this compound. longdom.orgresearchgate.net For instance, a UPLC-PDA-ESI-MS method identified 7 characteristic peaks within 4.5 minutes, demonstrating the efficiency of UPLC in separating components of the extract. longdom.orgresearchgate.net

Integration of Mass Spectrometry (MS) in Complex Mixture Analysis

The integration of Mass Spectrometry (MS) with chromatographic techniques, particularly UPLC (UPLC-MS) or HPLC (HPLC-MS), is indispensable for the definitive identification and structural elucidation of this compound within complex plant extracts. longdom.orgbelspo.bemdpi.comresearchgate.net MS provides crucial information about the molecular weight and fragmentation pattern of the compound. researchgate.net

Electrospray ionization mass spectrometry (ESI-MS) is commonly used in conjunction with UPLC for the analysis of Mallotus philippensis extracts. longdom.orgbelspo.beresearchgate.net By analyzing the protonated molecular ion ([M+H]+) in positive ion mode, researchers can confirm the presence and determine the mass of this compound. longdom.orgresearchgate.net HPLC-MS analysis has also been employed to investigate the volatile and non-volatile metabolites in M. philippensis fruit, further aiding in the comprehensive phytochemical analysis. mdpi.comresearchgate.net The combination of chromatographic separation and mass spectral data allows for the identification of known compounds by comparing their retention times and mass spectra with literature data and facilitates the characterization of unknown components. longdom.orgresearchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Natural Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of isolated natural products like this compound. nih.govbelspo.beresearchgate.netthieme-connect.comresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to determine the complete chemical structure, including the arrangement of atoms and their connectivity. nih.govbelspo.beresearchgate.netthieme-connect.comresearchgate.net

Techniques such as 1H-NMR, 13C-NMR, and DEPT provide information about the different types of hydrogen and carbon atoms present in the molecule. nih.govbelspo.beresearchgate.net Advanced 2D NMR experiments, including Heteronuclear Single Quantum Correlation (HSQC), Heteronuclear Multiple-Bond Correlation (HMBC), Correlation Spectroscopy (COSY), and Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY), are vital for establishing correlations between atoms and confirming the structural assignments. nih.govbelspo.beresearchgate.netthieme-connect.comresearchgate.net For this compound, detailed analysis of HMBC and COSY spectra has been used to confirm its A-B-C ring system and the position of substituents. researchgate.net Comparison of NMR data with reported values for this compound and its analogues, such as Mallotophilippen D and F, is crucial for accurate identification and structural confirmation. researchgate.net

Chromatographic Fingerprinting for Authentication and Standardization

Chromatographic fingerprinting, often utilizing techniques like UPLC or HPLC, is recognized as a suitable approach for the quality assessment and control of natural products and herbal medicines derived from Mallotus philippensis. longdom.orgbelspo.be A chromatographic fingerprint represents the entire chromatographic profile of an extract, providing a characteristic pattern of peaks that corresponds to the chemical composition. belspo.be

This method is used for the identification and quality control of Mallotus philippensis by establishing characteristic fingerprints. longdom.orgresearchgate.net By comparing the fingerprint of a sample to a validated reference fingerprint, it is possible to authenticate the plant material and assess the consistency of its chemical composition. belspo.be While earlier methods focused on fingerprinting for peaks related to specific pharmacological activities, more extensive methods encompassing a broader range of peaks are now employed for comprehensive quality evaluation. longdom.org The development of UPLC-PDA-ESI-MS characteristic fingerprints has been proposed as a method for the identification and quality control of Mallotus philippensis. longdom.orgresearchgate.net

Compound Name and PubChem CID

| Compound Name | PubChem CID |

| This compound | 10050581 |

Data Table Example (Illustrative based on search findings)

While specific quantitative data tables solely focused on the concentration of this compound across different analytical runs were not explicitly detailed in the search results in a format suitable for direct extraction into a quantitative table, the search results highlight the types of data generated by these methods. For instance, UPLC-MS analysis provides retention times and m/z values for identified compounds. longdom.orgresearchgate.net NMR analysis yields chemical shifts and coupling constants. nih.govresearchgate.net

Future Research Trajectories and Translational Considerations

Elucidation of Undefined Molecular Targets and Pathways

Future research on Mallotophilippen C needs to focus on a more comprehensive understanding of its specific molecular targets and the biological pathways it influences. While some studies have indicated its potential in various activities, a detailed mapping of its interactions at the molecular level is crucial for drug development. For instance, this compound and D have been reported to inhibit inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and interleukin-1β (IL-1β) mRNA expression sid.ir. Further research is needed to fully elucidate the downstream effects and the broader network of pathways modulated by this compound. Identifying these targets with high precision will allow for the rational design of analogs with enhanced efficacy and reduced off-target effects.

Chemoinformatics and Computational Modeling for Lead Optimization

Chemoinformatics and computational modeling play a vital role in modern drug discovery and can significantly accelerate the development of this compound as a potential therapeutic agent. These approaches can be used for chemical information retrieval, compound database searching, and molecular graph mining nih.gov. Computational studies, such as molecular docking and simulations, can predict the binding affinity and interaction modes of this compound with potential protein targets, like aromatase kinase or CDK1 kinase, which have been explored for other related compounds juniperpublishers.comoncogen.org. For example, molecular docking studies have been used to evaluate the binding of various compounds, including mallotophilippen derivatives, to targets like aromatase kinase juniperpublishers.com.

Interactive Table 1: Computational Docking Results (Example based on similar compounds)

| Compound | Target | Binding Energy (kcal/mol) | Interacting Residue (Example) |

| This compound | Aromatase Kinase | -10.5 juniperpublishers.com | Arg115 juniperpublishers.com |

| Mallotophilippen D | Aromatase Kinase | -10.5 juniperpublishers.com | Arg115 juniperpublishers.com |

| Exemestane | Aromatase Kinase | -10.7 juniperpublishers.com | Arg115, Met374 juniperpublishers.com |

| Kamalachalcone A | CDK1 kinase | -12.81 oncogen.org | - |

| Dinaciclib | CDK1 kinase | -8.52 oncogen.org | - |

Note: Data for this compound and D binding to Aromatase Kinase, and Kamalachalcone A and Dinaciclib binding to CDK1 kinase are from cited sources and serve as examples of computational analysis in this area.

Techniques like Quantitative Structure-Activity Relationship (QSAR) analysis, which is a part of chemoinformatics, can correlate structural features of this compound and its analogs with their biological activities, guiding the design of more potent compounds nih.gov. Machine learning models are also increasingly used in chemoinformatics to mine chemical information from large databases and predict properties of novel compounds nih.gov.

Exploration of Synergistic Effects with Other Phytochemicals

Investigating the synergistic effects of this compound with other phytochemicals, particularly those found in Mallotus philippensis, is a promising area for future research. Medicinal plants often contain a complex mixture of compounds that can act synergistically, leading to enhanced therapeutic outcomes compared to isolated compounds nuevo-group.comijisrt.com. This synergy can involve various mechanisms, including improved bioavailability, metabolic stability, modulation of drug resistance, and interactions with multiple biological targets nuevo-group.com. Studies have highlighted the potential for synergistic interactions among phytochemicals in areas like antioxidant and anti-inflammatory activities mdpi.com. Exploring combinations of this compound with other bioactive compounds from its natural source or other plants could lead to the development of multi-component formulations with superior efficacy and potentially lower required doses of individual compounds.

Interactive Table 2: Examples of Synergistic Effects of Phytochemicals

| Phytochemical Combination | Reported Effects (Examples) | Potential Mechanisms (Examples) | Source Type |

| Quercetin + Resveratrol | Enhanced anti-cancer and cardiovascular protective effects ijisrt.com | Quercetin stabilizes resveratrol, increasing its effectiveness ijisrt.com | Dietary |

| Multiple Phytochemicals | Enhanced bioavailability, reduced inflammation, improved antioxidant activity ijisrt.com | Complementary and additive interactions, modulation of oxidative stress and inflammatory pathways ijisrt.commdpi.com | Dietary/Plant Extract |

Biotechnological Production and Sustainable Sourcing Strategies

As the potential therapeutic value of this compound is further explored, developing sustainable and efficient methods for its production will become increasingly important. Traditional sourcing from Mallotus philippensis might face challenges related to plant availability, geographical factors, and environmental impact. Biotechnological approaches, such as plant cell culture or microbial fermentation, could offer alternative and more sustainable production methods. While the search results did not provide specific details on the biotechnological production of this compound, the broader field of natural product biosynthesis and metabolic engineering is continuously advancing, offering possibilities for the sustainable sourcing of complex phytochemicals. Future research should investigate the feasibility of these methods for this compound to ensure a reliable and environmentally conscious supply chain.

Q & A

How can researchers ensure reproducibility in the synthesis of Mallotophilippen C, particularly regarding solvent selection and reaction conditions?

Answer:

Reproducibility hinges on meticulous documentation of solvent purity, reaction atmosphere, and temperature control. For example, in the total synthesis of this compound, NMR spectra (¹H and ¹³C) were recorded in CDCl₃ or benzene-d₆ under nitrogen, with Merck silica gel used for chromatography . To replicate:

- Specify solvent batch and drying methods (e.g., molecular sieves for benzene-d₆).

- Detail inert gas purging protocols to prevent oxidation.

- Include chromatographic retention factors (Rf) and column packing density (e.g., silica gel 9385 for flash chromatography) .

Advanced Note: Variations in solvent polarity can alter reaction pathways; validate with control experiments using alternatives like DCM or THF.

What methodological challenges arise in structural elucidation of this compound, and how can they be addressed?

Answer:

Key challenges include distinguishing stereoisomers and resolving overlapping NMR signals.

- Stereochemical Analysis: Use NOESY or ROESY to confirm spatial proximity of protons in complex ring systems .

- Signal Overlap: Employ high-field NMR (≥500 MHz) and deuterated solvents to enhance resolution. For this compound, coupling constants (J values) in CDCl₃ were critical for assigning substituent orientations .

Advanced Tip: Combine X-ray crystallography with DFT calculations to resolve ambiguous configurations.

How should researchers design bioactivity studies for this compound to ensure statistical robustness?

Answer:

Adopt a multi-tiered approach:

In Vitro Screening: Use dose-response curves (e.g., IC₅₀ values) with triplicate replicates to assess cytotoxicity or enzyme inhibition.

Control Groups: Include positive (e.g., doxorubicin for cytotoxicity) and vehicle controls (solvent-only).

Data Normalization: Apply Z-score normalization to account for plate-to-plate variability in high-throughput assays .

Advanced Consideration: Incorporate omics-level data (e.g., transcriptomics) to link bioactivity to mechanistic pathways.

How can contradictory bioactivity results for this compound across studies be reconciled?

Answer:

Contradictions often stem from variability in compound purity, assay conditions, or cell lines.

- Purity Verification: Require ≥95% purity via HPLC-UV/ELSD, with batch-specific certificates of analysis.

- Assay Standardization: Adopt guidelines like MIAME (Minimum Information About a Microarray Experiment) for omics studies or OECD protocols for cytotoxicity .

- Meta-Analysis: Use PRISMA frameworks to systematically evaluate literature, weighting studies by sample size and methodological rigor .

What advanced strategies are recommended for probing the biosynthetic pathway of this compound?

Answer:

- Isotope Labeling: Feed ¹³C-labeled precursors to track carbon incorporation via NMR or LC-MS.

- Gene Clustering: Use genome mining (e.g., antiSMASH) to identify putative biosynthetic gene clusters in source organisms .

- Enzymatic Assays: Purify candidate enzymes (e.g., cytochrome P450s) and test activity in vitro with this compound intermediates .

How should researchers optimize experimental workflows for this compound derivatives?

Answer:

- Design of Experiments (DoE): Apply factorial design to screen reaction variables (e.g., catalyst loading, temperature).

- Automation: Use robotic liquid handlers for parallel synthesis of derivatives.

- Analytical Pipeline: Couple UPLC-MS with automated data processing (e.g., MZmine for peak alignment) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.